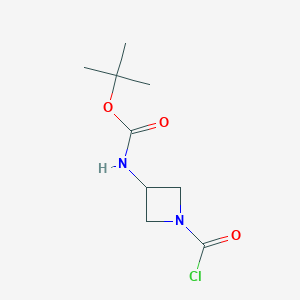![molecular formula C16H22N4O3 B2475331 3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-44-1](/img/structure/B2475331.png)
3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as THPD, is a heterocyclic compound that has shown potential in various scientific research applications. THPD is synthesized through a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Scientific Research Applications
Anticancer and Antimicrobial Activities
Research has explored the synthesis and biological evaluation of various purine derivatives, highlighting their potential anticancer, anti-HIV, and antimicrobial activities. For instance, the synthesis of new triazolo and triazino purine derivatives demonstrated considerable in vitro anticancer activity against melanoma, lung cancer, and breast cancer cell lines. Additionally, some compounds displayed moderate anti-HIV activity and significant antimicrobial effects against pathogens like P. aeruginosa, P. vulgaris, and S. aureus, though they lacked antifungal activity (Ashour et al., 2012).
Antiviral and Immunotherapeutic Applications
Other studies focused on the synthesis of sugar-modified nucleoside derivatives of purine analogues, evaluating their antiviral activity against viruses such as the Semliki Forest virus. The findings indicated similar antiviral activities among some derivatives compared to the parent compound, with notable exceptions exhibiting either toxicity or lack of activity (Kini et al., 1991).
Enzymatic Inhibition and Disease Treatment Potentials
The synthesis of novel purine analogues aimed at determining their immunomodulatory effects has been reported, with certain guanosine analogues showing significant immune function potentiation. These findings suggest potential applications in designing therapeutic agents targeting purinergic regulation or purine metabolism (Nagahara et al., 1990).
properties
IUPAC Name |
2-hexyl-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-5-6-7-8-9-19-14(21)12-13(18(4)16(19)22)17-15-20(12)10(2)11(3)23-15/h5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFNYKXORQWUCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C2=C(N=C3N2C(=C(O3)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

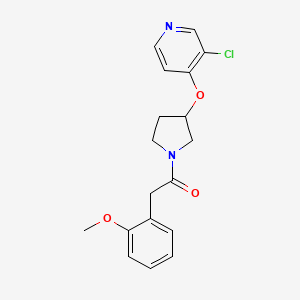

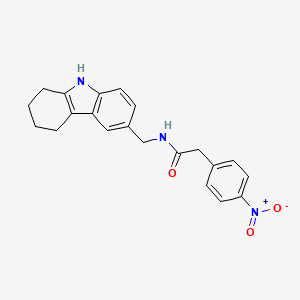
![1-[3,5-Dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B2475252.png)
![4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B2475253.png)
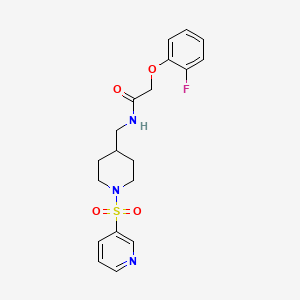
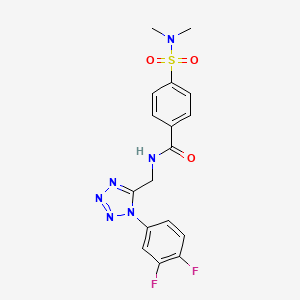

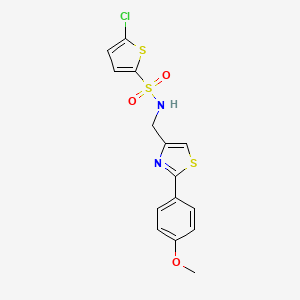
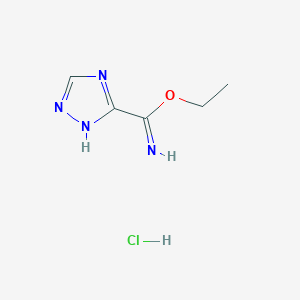
![N~1~-(3-chlorophenyl)-2-[(7-oxo-2-piperidino-6-propyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B2475263.png)
![3-(4-(Difluoromethoxy)phenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2475264.png)
![(E)-3-phenethyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2475266.png)
